N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(4-ethoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-(4-ethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-3-30-18-8-10-19(11-9-18)31-16-21(27)24-20-14-17(15-25(2)23(20)29)22(28)26-12-6-4-5-7-13-26/h8-11,14-15H,3-7,12-13,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYSPWSXFOJAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(4-ethoxyphenoxy)acetamide is a complex organic compound with potential biological activities that warrant detailed examination. This article provides an overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 397.475 g/mol. Its structure includes an azepane ring, a dihydropyridine derivative, and an ethoxyphenoxy moiety, which may contribute to its pharmacological properties.
Biological Activity
Antitumor Potential
Preliminary studies suggest that this compound may exhibit significant antitumor activity. The inhibition of heme oxygenase-1 (HO-1), a key enzyme in heme catabolism associated with cancer cell survival and chemoresistance, has been identified as a potential mechanism of action. Compounds structurally similar to this compound have shown promising results in inhibiting HO-1, which correlates with reduced tumor cell proliferation in various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells .
Mechanisms of Action
The biological mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that the compound may interact with specific cellular pathways involved in oxidative stress response and inflammation, potentially leading to cytoprotective effects in normal cells while inhibiting tumor growth .
Synthesis
The synthesis of this compound involves several steps that require optimization for yield and purity. The synthetic routes typically include:
- Formation of the azepane ring.
- Introduction of the dihydropyridine core.
- Coupling with the ethoxyphenoxy moiety.
These steps are crucial for achieving a high-quality final product suitable for biological evaluation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-y)carboxamide | Dihydropyridine core | Lacks azepane ring |
| N-(4-Methylpiperazinyl)-carboxamide | Piperazine instead of azepane | Different nitrogen heterocycle |
| N-(6-Amino-pyridinyl)-carboxamide | Pyridine core | Contains amino group |
This table highlights how the unique combination of azepane and furan structures in N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)furan-2-carboxamide may confer distinct biological properties not found in its analogs.
Case Studies
Recent studies have focused on evaluating the compound's effects on various cancer cell lines. For instance:
- Study on U87MG Cells : This study demonstrated that compounds similar to N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)-2-(4-ethoxyphenoxy)acetamide showed significant cytotoxicity against glioblastoma cells, suggesting potential therapeutic applications in treating aggressive brain tumors .
- Inhibition of HO-1 : Compounds exhibiting IC50 values ≤ 8 μM against HO-1 were found to significantly reduce tumor cell viability. The selectivity towards HO isoforms was also assessed, indicating that some derivatives preferentially inhibited HO-1 over HO-2 .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Dihydropyridinone vs. Pyridazinone Derivatives: The dihydropyridinone core in the target compound differs from pyridazin-3(2H)-one derivatives (e.g., FPR2 agonists in ) by the position of the ketone group and nitrogen atoms. Pyridazinones (1,2-diazines) exhibit potent agonist activity at formyl peptide receptors (FPR1/FPR2), driving calcium mobilization and neutrophil chemotaxis . In contrast, the dihydropyridinone scaffold in the target compound may favor distinct binding modes due to its reduced aromaticity and steric effects from the azepane substituent.
- Thiadiazole-Based Analogs: Compounds in feature 1,3,4-thiadiazole cores with acetamide side chains. For example, N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) has a melting point of 133–135°C and 88% yield. While these analogs lack the dihydropyridinone ring, their phenoxyacetamide substituents share functional similarities with the target compound, suggesting comparable synthetic strategies for acetamide coupling .
Substituent Effects on Physicochemical Properties
- Lipophilicity and Bioavailability: The 4-ethoxyphenoxy group in the target compound may confer higher lipophilicity compared to 5h’s 2-isopropyl-5-methylphenoxy group () or the 4-methoxybenzyl group in FPR2 agonists (). Ethoxy groups generally enhance metabolic stability relative to methoxy groups due to reduced oxidative susceptibility.
- Synthetic Accessibility: Thiadiazole-based analogs () are synthesized via thioether formation with yields of 68–88%, suggesting efficient routes for acetamide-thiadiazole coupling. The target compound’s azepane-1-carbonyl group likely requires more complex multi-step synthesis, such as amide bond formation between azepane carboxylic acid and the dihydropyridinone amine.
Functional and Pharmacological Comparisons
- FPR Receptor Modulation: Pyridazinone derivatives in , such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2-specific agonists with EC50 values in the nanomolar range. The dihydropyridinone core of the target compound could theoretically interact with similar receptors, but the azepane substituent might alter selectivity. For instance, the larger azepane ring could sterically hinder binding to FPR1, favoring alternative targets .
- Anti-Inflammatory Potential: Compounds inducing neutrophil chemotaxis () imply anti-inflammatory or immunomodulatory applications. The target compound’s 4-ethoxyphenoxy group—a structural analog of NSAID phenoxy motifs—may synergize with the dihydropyridinone scaffold to inhibit cyclooxygenase (COX) or cytokine production, though this remains speculative without direct data.
Q & A
Q. How should researchers address solubility issues in biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based nanoformulations to enhance aqueous solubility. Dynamic Light Scattering (DLS) monitors aggregation, while saturation shake-flask assays measure intrinsic solubility. For in vivo studies, pharmacokinetic modeling adjusts dosing regimens to account for solubility-limited absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
